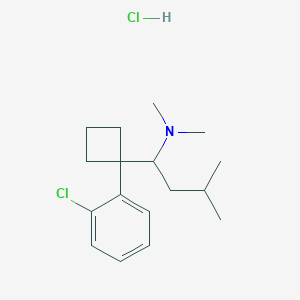

4-Deschloro-2-chloro Sibutramine Hydrochloride

Beschreibung

Chromatographic Separation Techniques for Structural Analog Differentiation

Chromatographic methods remain pivotal for distinguishing 4-deschloro-2-chloro sibutramine hydrochloride from structurally related analogs such as sibutramine, chloro-sibutramine, and desmethyl metabolites. Reversed-phase high-performance liquid chromatography (RP-HPLC) using C18 columns (e.g., KYA TECH HIQ Sil C18, 250 mm × 4.6 mm, 5 µm) with acetonitrile-water mobile phases (80:20 v/v) achieves baseline separation of halogenated analogs by exploiting differences in hydrophobicity and π-π interactions with the stationary phase. For instance, a retention time shift of 1.2 minutes was observed between sibutramine and its 3,4-dichlorophenyl analog under isocratic conditions.

Chiral separations require specialized columns such as Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers of sibutramine analogs. A mobile phase of n-hexane:ethanol:diethylamine (80:20:0.1 v/v) at 1.0 mL/min flow rate yields resolution factors >1.5 for R- and S-enantiomers of 4-deschloro-2-chloro sibutramine, critical for assessing stereochemical purity. The table below summarizes chromatographic parameters for key analogs:

| Compound | Column Type | Mobile Phase | Retention Time (min) | Resolution Factor |

|---|---|---|---|---|

| Sibutramine | KYA TECH HIQ Sil C18 | Acetonitrile:Water (80:20) | 3.50 | - |

| Chloro-sibutramine | KYA TECH HIQ Sil C18 | Acetonitrile:Water (80:20) | 4.72 | 2.8 |

| 4-Deschloro-2-chloro sibutramine | Chiralcel OD | n-Hexane:Ethanol:DEA | 12.1 (R), 14.3 (S) | 1.7 |

Ultra-performance liquid chromatography (UPLC) coupled with photodiode array detection enhances throughput, reducing run times by 40% compared to conventional HPLC while maintaining resolution.

Mass Spectrometric Profiling Strategies for Novel Sibutramine Analog Identification

High-resolution mass spectrometry (HRMS) enables unambiguous identification of 4-deschloro-2-chloro sibutramine hydrochloride through exact mass measurements and characteristic fragmentation patterns. Electrospray ionization-time of flight (ESI-TOF) MS analysis of the compound ([M+H]+ = 334.0841) reveals a chlorine isotopic pattern (3:1 ratio for 35Cl/37Cl) and key fragment ions at m/z 217.0924 (loss of cyclobutane ring) and m/z 154.0622 (dichlorophenyl moiety). Comparative analysis with sibutramine ([M+H]+ = 280.1804) shows a 53.9037 Da mass shift corresponding to additional chlorine substitution.

Tandem MS (MS/MS) using collision-induced dissociation (CID) at 25 eV provides structural insights:

- Primary cleavage : N-demethylation (m/z 306.0689 → 292.0532, Δ = -14.0157 Da)

- Secondary cleavage : Cyclobutane ring opening (m/z 292.0532 → 217.0924, Δ = -74.9608 Da)

The table below contrasts MS/MS fragments of sibutramine analogs:

| Analog | Precursor Ion ([M+H]+) | Major Fragments (m/z) | Diagnostic Ratio (35Cl/37Cl) |

|---|---|---|---|

| Sibutramine | 280.1804 | 265.1571, 195.1012 | 1:0 (no additional Cl) |

| Chloro-sibutramine | 318.1415 | 303.1182, 233.0623 | 3:1 |

| 4-Deschloro-2-chloro sibutramine | 334.0841 | 319.0608, 217.0924 | 3:1 |

Gas chromatography-MS (GC-MS) with electron ionization (70 eV) further aids identification through methylated derivatives, producing distinct ions at m/z 179 (base peak) and m/z 121.

Nuclear Magnetic Resonance Spectroscopy in Isomer Discrimination

Two-dimensional NMR techniques (1H-13C HSQC, HMBC) resolve structural ambiguities between 4-deschloro-2-chloro sibutramine hydrochloride and its positional isomers. Key distinguishing features include:

- 1H NMR : Aromatic protons appear as doublets at δ 7.42 ppm (J = 8.5 Hz) for H-6 and δ 7.38 ppm (J = 2.5 Hz) for H-3, confirming 2-chloro substitution. The cyclobutane methyl group resonates as a singlet at δ 1.58 ppm.

- 13C NMR : Quaternary carbons at δ 144.2 (C-4) and δ 138.9 (C-2) confirm deschloro and chloro substitutions, respectively. The cyclobutane carbons exhibit characteristic shifts at δ 35.7 (CH2) and δ 29.4 (CH).

Nuclear Overhauser effect spectroscopy (NOESY) correlations between H-3 (δ 7.38) and the cyclobutane methyl group (δ 1.58) establish the ortho chlorine position relative to the cyclobutane moiety. The table below summarizes critical NMR assignments:

| Proton/Carbon | Chemical Shift (δ) | Multiplicity | Correlation (HSQC/HMBC) |

|---|---|---|---|

| H-3 | 7.38 ppm | d (J=2.5 Hz) | C-2 (δ 138.9), C-4 (δ 144.2) |

| H-6 | 7.42 ppm | d (J=8.5 Hz) | C-5 (δ 127.6), C-1 (δ 131.4) |

| CH3 (cyclobutane) | 1.58 ppm | s | C-7 (δ 35.7), C-8 (δ 29.4) |

Diffusion-ordered spectroscopy (DOSY) complements structural analysis by differentiating aggregates in solution, with a diffusion coefficient of 4.7 × 10−10 m2/s for the monomeric form.

Eigenschaften

Molekularformel |

C17H27Cl2N |

|---|---|

Molekulargewicht |

316.3 g/mol |

IUPAC-Name |

1-[1-(2-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;hydrochloride |

InChI |

InChI=1S/C17H26ClN.ClH/c1-13(2)12-16(19(3)4)17(10-7-11-17)14-8-5-6-9-15(14)18;/h5-6,8-9,13,16H,7,10-12H2,1-4H3;1H |

InChI-Schlüssel |

AOQSMDJNCAAYER-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC(C1(CCC1)C2=CC=CC=C2Cl)N(C)C.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Physicochemical Characterization

- Melting Point : Expected to be close to sibutramine hydrochloride (195-197 °C), but may vary slightly due to positional chlorine substitution.

- FTIR and NMR Spectroscopy :

FTIR spectra would show characteristic amine and hydrochloride salt peaks.

^1H NMR would reveal methyl and methylene proton shifts consistent with the cyclobutyl and dimethylamine moieties.

Chlorine substitution shifts aromatic proton signals, confirming positional isomerism.

Solid-State Properties

- Solid-state forms may include monohydrate or anhydrous forms, with hydration affecting molecular conformation and dynamics, as observed in sibutramine hydrochloride monohydrate studies using calorimetry, FTIR, and NMR.

Data Table: Comparative Yields and Conditions for Sibutramine and Analog Preparation

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of chlorophenyl cyclobutyl intermediate | Friedel-Crafts or coupling | ~70-85 | Depends on chlorophenyl substitution |

| 2 | Conversion to amine hydrochloride salt | Hydrolysis, reductive amination | ~75-80 | Standard for sibutramine derivatives |

| 3 | Formylation with formic acid and formaldehyde | 85-95 °C, 18 hours | ~80 | Key step for dimethylamine introduction |

| 4 | Purification and recrystallization | Ethanol, acetone solvents | - | Final product isolation |

| Total | Overall yield over 4 steps | - | ~18.9 | From patent KR20060019351A for sibutramine |

Note: Yields for 4-Deschloro-2-chloro analog expected to be comparable with optimized conditions.

Research Outcomes and Observations

- Hydration Effects : Sibutramine hydrochloride monohydrate exhibits different conformational dynamics compared to anhydrous forms, influencing solubility and stability.

- Solid Dispersion Techniques : Sibutramine base solid dispersions with polymers like hydroxypropyl methylcellulose (HPMC), gelatin, and citric acid improve solubility and bioavailability, which may be adapted for analogs.

- Bioequivalence Studies : Pharmacokinetic profiles of sibutramine formulations show consistent absorption and metabolism, suggesting that analogs with positional chlorine changes may require similar bioequivalence assessments.

- Analytical Detection : Surface-enhanced Raman scattering (SERS) methods using β-cyclodextrin capped silver nanoparticles provide sensitive detection of sibutramine hydrochloride, potentially applicable for analogs.

Analyse Chemischer Reaktionen

4-Deschloro-2-chloro Sibutramine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide).

Wissenschaftliche Forschungsanwendungen

4-Deschloro-2-chloro Sibutramine Hydrochloride has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: In biological research, it is used to study the effects of structural modifications on the biological activity of Sibutramine derivatives.

Medicine: Although not intended for therapeutic use, it serves as a model compound in medicinal chemistry to explore potential pharmacological activities.

Wirkmechanismus

The mechanism of action of 4-Deschloro-2-chloro Sibutramine Hydrochloride is similar to that of Sibutramine. It primarily acts as a norepinephrine, serotonin, and dopamine reuptake inhibitor. By inhibiting the reuptake of these neurotransmitters, it increases their levels in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is associated with its effects on weight loss and appetite suppression .

Vergleich Mit ähnlichen Verbindungen

Key Features:

- Structural Modifications : Positional isomerism in the chlorophenyl group distinguishes it from sibutramine hydrochloride (4-chlorophenyl) and other analogs.

- Regulatory Status : Classified as a controlled substance due to its structural similarity to regulated pharmaceuticals .

- Applications : Used in laboratory settings for quality control, stability studies, and method validation .

Structural and Pharmacological Comparison

Table 1: Structural and Molecular Comparison

Key Observations:

- Chlorine Substitution : The position of chlorine on the phenyl ring (2-, 3-, or 4-) significantly impacts receptor binding and metabolic stability. For example, sibutramine hydrochloride (4-chlorophenyl) exhibits higher serotonin reuptake inhibition compared to 2-chloro analogs .

- Salt Forms : Sibutramine mesylate and hydrochloride differ in solubility and regulatory classification. Mesylate salts may circumvent data exclusivity laws due to distinct salt forms, enabling abbreviated regulatory approval .

- Deuterated Analogs : Compounds like 4-Deschloro-3-chloro Sibutramine-d6 HCl are used in mass spectrometry to track pharmacokinetics without altering biological activity .

Solubility and Physicochemical Properties

Table 2: Solubility and Stability Data

Key Findings:

- Solubility Trends : Sibutramine hydrochloride exhibits higher aqueous solubility than its deschloro analogs due to ionic interactions with chloride ions .

- Salt-Dependent Precipitation : In acidic media, 4-Deschloro-2-chloro Sibutramine HCl forms trifluoroacetate (TFA) salts, which are less soluble (pKsp = 3.23) than hydrochloride salts (pKsp = 2.37) .

Regulatory and Analytical Considerations

Biologische Aktivität

4-Deschloro-2-chloro Sibutramine Hydrochloride is a derivative of Sibutramine, originally developed as an appetite suppressant for weight management. This compound has gained attention due to its altered chemical structure, which may influence its biological activity and pharmacological properties compared to its parent compound. The molecular formula is with a molecular weight of approximately 316.31 g/mol.

4-Deschloro-2-chloro Sibutramine Hydrochloride functions primarily as a serotonin and noradrenaline reuptake inhibitor (SNRI). By inhibiting the reuptake of these neurotransmitters, it may enhance mood and suppress appetite, similar to Sibutramine but potentially with different efficacy and side effects due to structural modifications.

Comparative Mechanisms

The following table summarizes the mechanisms of action for 4-Deschloro-2-chloro Sibutramine Hydrochloride and related compounds:

| Compound | Mechanism of Action | Main Use | Structural Features |

|---|---|---|---|

| 4-Deschloro-2-chloro Sibutramine Hydrochloride | Serotonin and noradrenaline reuptake inhibitor | Weight management research | Two chlorine atoms, modified from Sibutramine |

| Sibutramine | Serotonin and noradrenaline reuptake inhibitor | Appetite suppression | One chlorine atom removed |

| Fluoxetine | Selective serotonin reuptake inhibitor | Depression treatment | Single fluorine atom instead of chlorine |

| Venlafaxine | Serotonin-noradrenaline reuptake inhibitor | Depression treatment | Unique ether linkage |

Case Studies and Research Findings

Initial findings suggest that 4-Deschloro-2-chloro Sibutramine Hydrochloride interacts with various receptors involved in neurotransmitter signaling pathways. These interactions can significantly influence both efficacy and side effect profiles.

- Appetite Suppression : In animal models, derivatives like 4-Deschloro-2-chloro Sibutramine Hydrochloride have shown potential in reducing food intake, similar to Sibutramine.

- Neurotransmitter Interaction : Studies indicate that this compound may have a higher affinity for certain serotonin receptors compared to its parent compound, potentially leading to enhanced therapeutic effects or reduced side effects.

- Safety Profile : Given the history of Sibutramine's association with cardiovascular risks, ongoing research is essential to evaluate the safety profile of its derivatives, including 4-Deschloro-2-chloro Sibutramine Hydrochloride .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting and quantifying 4-Deschloro-2-chloro Sibutramine Hydrochloride in research samples?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are standard methods. HPLC offers reproducibility for bulk analysis, while LC-MS/MS provides high sensitivity for trace quantification. UV spectrophotometry (230 nm) is used for preliminary identification due to the compound’s chromophore group, though excipients in samples may shift absorption maxima . Table II in evidence 2 summarizes validated methods, including retention times and detection limits.

Q. What synthetic routes are employed for preparing 4-Deschloro-2-chloro Sibutramine Hydrochloride?

- Methodological Answer : A common approach involves Grignard reactions and N-methylation. For example, chlorophenylacetonitrile reacts with 1,3-dibromopropane to form a cyclobutane intermediate, followed by Grignard reduction and dimethylation to yield the free base. Salt formation with HCl finalizes synthesis, achieving ~52% yield (similar to sibutramine synthesis in evidence 19). Purity is confirmed via NMR and IR spectroscopy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported sibutramine hydrochloride levels across studies, particularly in adulterated herbal products?

- Methodological Answer : Variability arises from differences in sample matrices (e.g., tablets vs. liquids), extraction efficiency, and analytical calibration. To reconcile

Use internal standards (e.g., deuterated analogs) in LC-MS/MS to correct for matrix effects .

Validate methods against spiked samples with known concentrations.

Cross-reference results with orthogonal techniques (e.g., HPTLC-densitometry vs. LC-MS/MS) .

Table III in evidence 3 highlights extreme variability in sibutramine levels in herbal products, emphasizing the need for standardized protocols.

Q. What advanced techniques are used to characterize metabolites and degradation products of 4-Deschloro-2-chloro Sibutramine Hydrochloride?

- Methodological Answer : Ultra-Performance Liquid Chromatography coupled with Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Q-TOF MS) enables high-resolution identification of metabolites like desmethyl derivatives. For degradation studies, forced-stress conditions (heat, light, pH extremes) are applied, with products analyzed via NMR and IR spectroscopy. details metabolite detection in dietary supplements using fragmentation patterns (e.g., m/z 279.68–280.68) .

Q. How can impurities in 4-Deschloro-2-chloro Sibutramine Hydrochloride be systematically identified and quantified?

- Methodological Answer :

Synthesis Impurities : Monitor chlorinated byproducts (e.g., 3-chloro or 4-chloro isomers) using USP reference standards (e.g., USP Sibutramine Related Compounds A-D) .

Degradation Impurities : Accelerated stability studies with LC-MS/MS to track hydrolytic or oxidative products.

Quantification : Use calibration curves with impurity-specific reference materials (e.g., Pharmaffiliates Catalogue No. PA 19 45540) .

Q. What strategies ensure regulatory compliance when detecting 4-Deschloro-2-chloro Sibutramine Hydrochloride in adulterated products?

- Methodological Answer :

- Screening : Employ 2D IR correlation spectroscopy to distinguish sibutramine from herbal components .

- Confirmation : Validate positives with LC-MS/MS using transitions like m/z 280→125/139 .

- Reporting : Adhere to pharmacopeial guidelines (e.g., USP monographs) for acceptance criteria (98.0–102.0% purity) and storage conditions (sealed containers, room temperature) .

Tables Referenced in Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.